チアン-4-カルボニルクロリド

概要

説明

Synthesis Analysis

Thiane-4-carbonyl chloride, as a derivative of thiophene or thiane, is synthesized through specific reactions that involve key starting materials such as cinnamic acid and thionyl chloride, leading to the formation of chlorinated carbonyl compounds. For instance, 3-chlorobenzo[b]thiophene-2-carbonyl chloride is synthesized from these materials, showcasing the typical pathway for creating similar chlorinated thiophene carbonyl compounds (Tarighi et al., 2009).

Molecular Structure Analysis

The molecular structure of thiocarbonyl compounds, such as thiocarbonyl chloride (CSCl2), is elucidated through techniques like gas electron diffraction. The structural analysis reveals specific bond lengths and angles, providing insight into the geometric arrangement of atoms within the molecule. For example, the molecular structure of thiocarbonyl chloride has been determined, revealing bond lengths and angles critical to understanding the compound's geometry (Nakata et al., 1982).

Chemical Reactions and Properties

Thiane-4-carbonyl chloride participates in various chemical reactions due to its active carbonyl and chloride groups. For example, reaction mechanisms may involve the transformation of carbonyl chloride radicals and their dimer forms, showcasing the reactivity and potential applications of these compounds in chemical synthesis (Chien et al., 1999).

Physical Properties Analysis

The physical properties of thiane-4-carbonyl chloride derivatives, such as solubility, boiling point, and density, are important for handling and application in synthesis. While specific data for Thiane-4-carbonyl chloride might not be detailed, analogous compounds like thionyl chloride provide a reference for understanding these properties, such as boiling point, density, and solubility in various solvents (Do Amaral, 2013).

科学的研究の応用

炭素-炭素/酸素多重結合の還元

チアン-4-カルボニルクロリドは、炭素-炭素/酸素多重結合の還元に使用できます。このプロセスには、水中の貴金属触媒の存在下で、ラネーNi-Al合金またはAl粉末を使用することが含まれます .

ケトンの選択的還元

チアン-4-カルボニルクロリドは、ケトンの選択的還元に使用できます。このプロセスは、水性媒体中のラネー型Ni-Al合金を水素源と溶媒として使用することに基づいています .

カルボニル化合物の還元アミノ化

チアン-4-カルボニルクロリドは、カルボニル化合物の還元アミノ化に使用できます。このプロセスには、水性媒体中のラネー型Ni-Al合金を水素源と溶媒として使用することも含まれます .

アルキン基の還元

チアン-4-カルボニルクロリドは、アルキン基の還元に使用できます。このプロセスには、ラネーNi-Al合金、Al粉末、および貴金属触媒を水中で使用することが含まれます .

芳香環の還元

チアン-4-カルボニルクロリドは、芳香環の還元に使用できます。このプロセスには、ラネーNi-Al合金、Al粉末、および貴金属触媒を水中で使用することが含まれます .

Safety and Hazards

作用機序

Target of Action

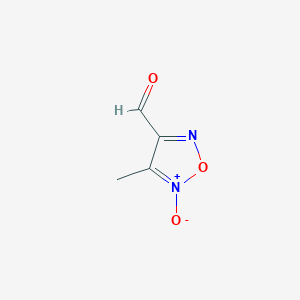

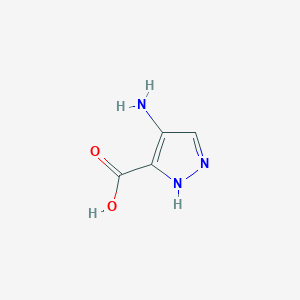

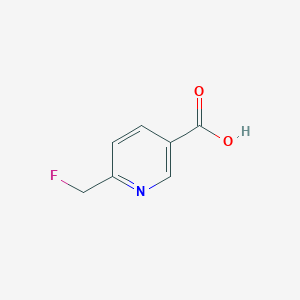

Thiane-4-carbonyl chloride is a complex organic compound with the molecular formula C6H9ClOS It is known to be used in the arylation of carbonyl compounds.

Mode of Action

The compound is involved in palladium-catalyzed reactions for the arylation of carbonyl compounds. This process is facilitated by the formation of thianthrenium salts, which act as traceless arylating reagents

Result of Action

特性

IUPAC Name |

thiane-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClOS/c7-6(8)5-1-3-9-4-2-5/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRIIGFPFQOTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSCCC1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50561515 | |

| Record name | Thiane-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

121654-84-0 | |

| Record name | Thiane-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50561515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[4-[(2,4-Diaminopteridin-6-yl)methylamino]benzoyl]amino]-6-phosphonohexanoic acid](/img/structure/B40761.png)

![2-(Chloromethyl)-6-methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B40781.png)

![Benzyl 2-[(4-methylbenzene-1-sulfonyl)oxy]propanoate](/img/structure/B40782.png)

![Pyrrolo[1,2-a]pyrazine-1,4-dione, 3-ethylidenehexahydro-, [S-(E)]-(9CI)](/img/structure/B40783.png)